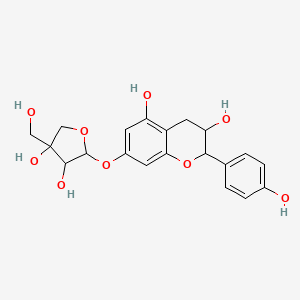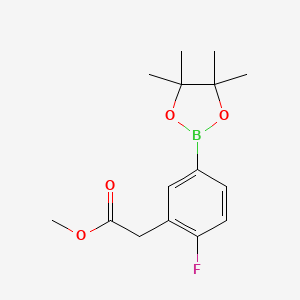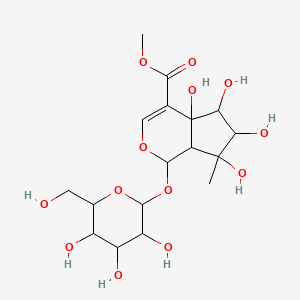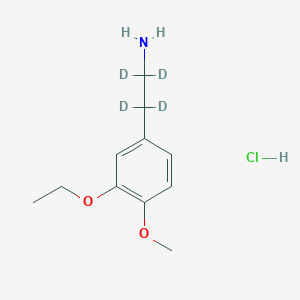![molecular formula C19H21NO2 B12299671 [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B12299671.png)
[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group attached to a tetrahydronaphthalene ring, which is further connected to a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate typically involves the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 1-tetralone, undergoes a reduction reaction to form 1,2,3,4-tetrahydronaphthalene.
Introduction of the Dimethylamino Group: The tetrahydronaphthalene intermediate is then subjected to a substitution reaction with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Esterification: The final step involves the esterification of the dimethylamino-tetrahydronaphthalene intermediate with benzoic acid or its derivatives under acidic conditions to form the desired benzoate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of 1-tetralone are reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Amination: The resulting tetrahydronaphthalene is reacted with dimethylamine in a continuous flow reactor to ensure efficient mixing and reaction completion.
Esterification: The final esterification step is carried out in a batch reactor with benzoic acid, using sulfuric acid as a catalyst to drive the reaction to completion.
化学反応の分析
Types of Reactions
[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydronaphthalene derivatives with altered functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in the presence of catalysts such as copper or palladium.
Major Products
Oxidation Products: Naphthalene derivatives with oxidized functional groups.
Reduction Products: Tetrahydronaphthalene derivatives with reduced functional groups.
Substitution Products: Compounds with substituted dimethylamino groups.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in treating various diseases.
Industry
Polymer Production: Utilized in the production of specialty polymers with unique properties.
Material Science: Applied in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to active sites, while the benzoate moiety enhances the compound’s stability and solubility. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] acetate
- [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] propionate
- [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] butyrate
Uniqueness
- Structural Features : The presence of the benzoate moiety distinguishes it from other similar compounds, providing unique chemical and physical properties.
- Reactivity : The compound exhibits distinct reactivity patterns due to the influence of the benzoate group.
- Applications : Its applications in various fields, such as catalysis, drug development, and material science, highlight its versatility and uniqueness.
特性
分子式 |
C19H21NO2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
[2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate |
InChI |
InChI=1S/C19H21NO2/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 |
InChIキー |
LBQGJHNNGUZLOH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12299595.png)
![5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one](/img/structure/B12299615.png)
![2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12299620.png)


![N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)

![2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12299663.png)
![6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299679.png)

![(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12299686.png)

